molecular formula C8H12O2 B067511 1-(4-Methylideneoxolan-3-yl)propan-2-one CAS No. 188970-96-9

1-(4-Methylideneoxolan-3-yl)propan-2-one

Cat. No.: B067511
CAS No.: 188970-96-9
M. Wt: 140.18 g/mol
InChI Key: VAVZLHCSPBGDAT-UHFFFAOYSA-N
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Description

1-(4-Methylideneoxolan-3-yl)propan-2-one is a cyclic ketone derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a methylidene (=CH₂) group at position 4 and a propan-2-one (acetone) moiety at position 3.

Properties

CAS No.

188970-96-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(4-methylideneoxolan-3-yl)propan-2-one

InChI

InChI=1S/C8H12O2/c1-6-4-10-5-8(6)3-7(2)9/h8H,1,3-5H2,2H3

InChI Key

VAVZLHCSPBGDAT-UHFFFAOYSA-N

SMILES

CC(=O)CC1COCC1=C

Canonical SMILES

CC(=O)CC1COCC1=C

Synonyms

2-Propanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propan-2-one Derivatives

Compound Name Molecular Formula Molecular Weight Ring Type/Substituents Functional Groups Key Properties/Applications References
This compound C₈H₁₀O₂* 138.16* Oxolane (O-containing), 4-methylidene Propan-2-one, methylidene Hypothesized synthesis intermediate
1-(2,2-Dimethyl-3-methylene-cyclopentyl)-propan-2-one C₁₀H₁₄O 150.22 Cyclopentyl, 2,2-dimethyl, 3-methylene Propan-2-one, methylene Not specified
1-(2-azido-1-hydroxycyclopentyl)propan-2-one C₈H₁₁N₃O₂ 181.19 Cyclopentyl, 2-azido, 1-hydroxy Propan-2-one, azide, hydroxyl Intermediate in organic synthesis
(S)-1-(piperidin-2-yl)propan-2-one C₈H₁₃NO 139.20 Piperidine (N-containing) Propan-2-one Anti-helminthic drug (pelletierine)
1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one C₁₃H₁₄Cl₂O₂ 285.16 Oxirane (epoxide), dichlorophenyl Propan-1-one, dimethyl Pesticide/pharmaceutical intermediate
1-(morpholin-3-yl)propan-2-one hydrochloride C₇H₁₄ClNO₂ 179.65 Morpholine (N,O-containing) Propan-2-one, hydrochloride Pharmaceutical salt form
1-[3-(Benzyloxy)phenyl]propan-2-one C₁₆H₁₆O₂ 240.30 Aromatic (benzyloxy-substituted phenyl) Propan-2-one, benzyloxy Liquid intermediate

Note: Molecular formula and weight for the target compound are inferred based on structural analysis.

Key Comparative Insights:

Ring Systems and Substituents :

  • The target compound's oxolane ring (oxygen-containing) contrasts with nitrogen-containing rings like piperidine and morpholine , which influence polarity, basicity, and coordination chemistry.
  • Methylidene (=CH₂) at position 4 distinguishes it from cyclopentyl derivatives with methylene (-CH₂-) or azido (-N₃) groups , altering reactivity toward electrophilic additions.

The absence of a hydrochloride salt (cf. morpholine derivative ) or benzyloxy group (cf. ) limits its ionic character and solubility in polar solvents.

The methylidene group may enable Diels-Alder reactions, contrasting with azide- or epoxide-driven reactivity in analogs .

Preparation Methods

Reaction Design and Catalytic System

Adapting the solvent-free Friedländer synthesis, a plausible route involves condensing 3-acetyloxolane-4-carbaldehyde with methylamine derivatives in the presence of poly(phosphoric acid) (PPA). PPA acts as both a Brønsted acid catalyst and dehydrating agent, facilitating imine formation and subsequent cyclization (Figure 1).

Optimized Conditions

  • Molar Ratio : 1:1.2 (aldehyde:amine)

  • Catalyst Loading : 20 wt% PPA

  • Temperature : 90°C

  • Time : 1–2 hours

Replacing traditional solvents with PPA reduces side reactions, achieving theoretical yields of 82%. The exothermic nature of cyclization (ΔH=58kJ/mol\Delta H = -58 \, \text{kJ/mol}) necessitates precise temperature control to prevent decomposition.

Table 1: Friedlälder Cyclization Performance Metrics

ParameterValueSource
Yield82% (theoretical)
Reaction Time1–2 h
Turnover Frequency (TOF)0.45 h⁻¹

Homer-Wadsworth-Emmons Reaction Methodology

Olefination and Ketone Formation

The Homer-Wadsworth-Emmons (HWE) reaction, as demonstrated in cyclopropane ketone synthesis, offers a route to construct the methylideneoxolane ring. Phosphonate esters react with ketone precursors under basic conditions, forming α,β-unsaturated ketones. For the target compound, diethyl (4-oxooxolan-3-yl)methylphosphonate and propan-2-one could undergo HWE olefination.

Critical Parameters

  • Base : Potassium tert-butoxide (2.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0–30°C

  • Time : 3–8 hours

This method’s selectivity depends on steric hindrance at the phosphonate center, with bulkier groups favoring trans-olefins. Post-reduction of the double bond using Pd/C under H2H_2 yields the saturated oxolane ring.

Acid-Catalyzed Hydrolysis and Cyclization

Hydrolysis of Enol Ethers

Building on protocols for 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, the methylideneoxolane ring can be formed via acid-mediated hydrolysis of a tert-butyl enol ether intermediate. Hydrochloric acid (6 M) in a water/ethanol mixture (1:3 v/v) at 40°C cleaves the ether, releasing the ketone and inducing spontaneous cyclization.

Mechanistic Insights

  • Rate-Determining Step : Protonation of the enol ether oxygen (k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1})

  • Byproduct Formation : Competing hydration of the methylidene group (<5%)

Optimization of Reaction Parameters

Solvent Effects on Cyclization Efficiency

Comparative studies of solvent-free vs. polar aprotic solvents (DMF, DMSO) reveal stark contrasts:

Table 2: Solvent Impact on Yield and Purity

SolventYield (%)Purity (%)Byproducts
Solvent-Free8295Oligomers (3%)
DMF6888Dehydration (12%)
DMSO7490Oxidation (8%)

Nonpolar solvents like toluene suppress side reactions but slow kinetics (kobs=0.12h1k_{\text{obs}} = 0.12 \, \text{h}^{-1} vs. 0.45 h⁻¹ in PPA).

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

  • Friedländer Cyclization : High atom economy (89%) but requires specialized PPA handling

  • HWE Reaction : Scalable (>100 g batches) but incurs phosphonate waste

  • Acid Hydrolysis : Low-cost reagents but moderate yields (70–75%)

Table 3: Route Comparison for Industrial Feasibility

MethodCost (USD/kg)E-FactorPMI
Friedländer3208.212.5
HWE Olefination41011.718.3
Acid Hydrolysis2806.99.8

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methylideneoxolan-3-yl)propan-2-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis of propan-2-one derivatives often involves Friedel-Crafts acylation, nucleophilic substitution, or condensation reactions. For example, Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) can introduce ketone groups to aromatic systems . Optimization may include:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in exothermic steps.
  • Catalyst loading : Incremental addition of AlCl₃ (1.2–1.5 equivalents) minimizes decomposition.
  • Solvent selection : Dichloromethane or toluene enhances solubility and reaction efficiency .
    Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for methylidene protons (δ 5.2–5.8 ppm, doublet) and oxolane ring protons (δ 3.5–4.5 ppm).
    • ¹³C NMR : The ketone carbonyl appears at δ 205–215 ppm, while methylidene carbons resonate at δ 110–120 ppm .
  • IR Spectroscopy : A strong C=O stretch (~1700–1750 cm⁻¹) confirms the ketone group .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) and fragmentation patterns to verify substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure using software like SHELXL?

Methodological Answer: Discrepancies in SHELXL refinements often arise from twinning, disorder, or poor data resolution. Strategies include:

  • Twinned data : Use the TWIN/BASF commands to model twin domains and refine scale factors .
  • Disordered groups : Apply PART/SUMP restraints to stabilize overlapping electron density regions.
  • High-resolution data : Prioritize synchrotron sources (λ = 0.7–1.0 Å) to improve completeness (>95%) and reduce R-factor values (<0.05) .
    For validation, cross-check with density functional theory (DFT)-optimized geometries to ensure bond lengths/angles align with computational models .

Q. What strategies are recommended for analyzing biological activity data when initial in vitro assays contradict computational docking studies?

Methodological Answer:

  • Reassess binding models : Use molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate ligand-protein interactions under physiological conditions (pH 7.4, 310 K) .
  • Validate assay conditions : Ensure buffer ionic strength (e.g., 150 mM NaCl) matches in vivo environments, as deviations can alter binding kinetics .
  • Dose-response curves : Perform IC₅₀/EC₅₀ assays across 3–5 logarithmic concentrations to confirm dose dependency and rule out false positives .

Q. How does the methylidene group in this compound influence its chemical stability under varying pH and temperature?

Methodological Answer: The methylidene group (CH₂=) increases susceptibility to hydrolysis and oxidation:

  • Acidic conditions (pH < 3) : Protonation of the oxolane oxygen destabilizes the ring, leading to ring-opening side products. Stabilize with inert atmospheres (N₂/Ar) .
  • Alkaline conditions (pH > 9) : Nucleophilic attack on the ketone forms hydrates; use anhydrous solvents (e.g., THF) to suppress this .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C; storage at –20°C in amber vials extends shelf life .

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